REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[CH2:9]([O:11][C:12](=[O:20])[C:13](=[CH:16]OCC)[C:14]#[N:15])[CH3:10]>C1(C)C=CC=CC=1>[CH2:9]([O:11][C:12](=[O:20])[C:13]([C:14]#[N:15])=[CH:16][NH:1][C:2]1[CH:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1)[CH3:10]
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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NC=1C=NC(=CC1)C
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Name
|
|
Quantity
|
35.88 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C#N)=COCC)=O
|
Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction mixture was refluxed for 4 hrs
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Duration
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4 h
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
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Type
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FILTRATION
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Details
|
the solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=CNC=1C=NC(=CC1)C)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |